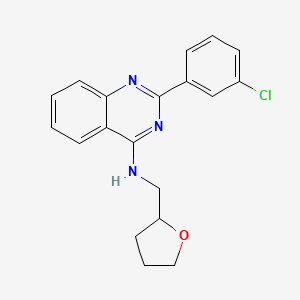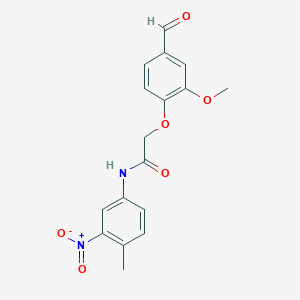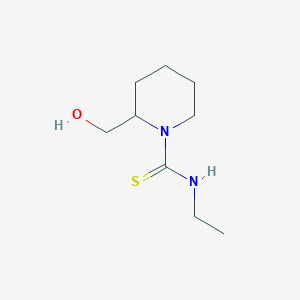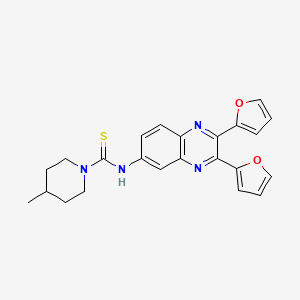![molecular formula C13H18N4O2S B4133893 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1H-1,2,4-triazol-3-ylthio)ethanone](/img/structure/B4133893.png)
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1H-1,2,4-triazol-3-ylthio)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-component coupling reactions. A study by Louroubi et al. (2019) describes the synthesis of a similar pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method could potentially be adapted for the synthesis of the target compound, considering the structural similarities (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using spectroscopic techniques such as NMR and FT-IR, complemented by X-ray diffraction. These techniques provide detailed insights into the molecular geometry, electron distribution, and intermolecular interactions. For instance, Aliev et al. (2001) utilized X-ray diffraction to investigate the crystal and molecular structure of a pyrrolone derivative, highlighting the importance of inter- and intramolecular hydrogen bonds (Aliev et al., 2001).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, thanks to their reactive sites. For example, the presence of a triazole ring in the molecule can facilitate nucleophilic substitution reactions, while the methoxyethyl side chain may undergo oxidation or reduction under specific conditions. Studies on related compounds have demonstrated their ability to act as corrosion inhibitors and their reactivity towards various substrates (Louroubi et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of heteroatoms and functional groups significantly affects these properties. For instance, the methoxyethyl and triazolylthio groups in the target compound are likely to impact its solubility in organic solvents and water.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of the target compound, are dictated by its functional groups. The pyrrole ring imparts a degree of aromaticity, influencing its electronic properties and reactivity towards electrophilic and nucleophilic agents. Similarly, the triazole ring may contribute to the compound's ability to act as a ligand in coordination chemistry.
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-9-6-11(10(2)17(9)4-5-19-3)12(18)7-20-13-14-8-15-16-13/h6,8H,4-5,7H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIVUXZSUUXAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133810.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4133815.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4133820.png)

![N-cyclohexyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4133841.png)

![N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4133854.png)
![ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4133859.png)

![4-[3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4133873.png)
![N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B4133887.png)
![N-methyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4133894.png)
![ethyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4133900.png)